molecular formula C24H26N2O5 B2429619 1-(2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide CAS No. 903584-12-3

1-(2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Cat. No. B2429619
M. Wt: 422.481
InChI Key: KTSRYMKGWPUNPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H26N2O5 and its molecular weight is 422.481. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Clinical Use

Metoclopramide is a compound with clinical applications that include facilitating gastrointestinal diagnostics and treating various types of vomiting and functional and organic gastrointestinal disorders. Its pharmacodynamic studies have established that metoclopramide affects the motility of the gastrointestinal tract, including improving the resting tone of the esophageal sphincter and accelerating gastric emptying, among other effects. These properties underscore the compound's utility in medical diagnostics and therapeutic interventions for gastrointestinal issues (Pinder et al., 2012).

Anticancer Drug Research

Research on anticancer drugs highlights the pursuit of compounds with high tumor specificity and less toxicity to normal cells. A review article summarized extensive research on the tumor specificity and keratinocyte toxicity of various synthesized compounds, pointing towards the ongoing efforts to develop safer and more effective anticancer therapies (Sugita et al., 2017).

Gastrointestinal Motility Disorders

Cisapride , a compound related to metoclopramide, serves as a prokinetic agent in gastrointestinal motility disorders. Its novel mechanism of action, which involves enhancing acetylcholine release in the myenteric plexus of the gut, sets it apart from other therapeutic agents, emphasizing the importance of specific molecular targeting in drug development (McCallum et al., 1988).

Nucleophilic Aromatic Substitution

Research on the nucleophilic aromatic substitution of the nitro-group, involving piperidine, provides fundamental insights into chemical reactions that are crucial for synthesizing a wide range of compounds, including potentially the one . Understanding these reactions is vital for developing new pharmaceuticals and other chemical entities (Pietra & Vitali, 1972).

properties

IUPAC Name

1-[2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-29-19-5-2-16(3-6-19)21-14-18-4-7-20(15-22(18)31-24(21)28)30-13-12-26-10-8-17(9-11-26)23(25)27/h2-7,14-15,17H,8-13H2,1H3,(H2,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSRYMKGWPUNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCC(CC4)C(=O)N)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.